LY2940094 - 1307245-86-8

LY2940094

Catalog Number: EVT-273973
CAS Number: 1307245-86-8
Molecular Formula: C22H23ClF2N4O2S
Molecular Weight: 481.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). [, ] This receptor is found throughout the central and peripheral nervous systems and plays a role in various physiological functions, including pain perception, mood regulation, feeding behavior, and addiction. [, , ] LY2940094 acts by competitively binding to the NOP receptor, blocking the actions of its endogenous ligand, nociceptin/orphanin FQ. [] This pharmacological action makes LY2940094 a valuable tool for investigating the therapeutic potential of targeting the NOP receptor in various neurobehavioral disorders. []

Nociceptin/Orphanin FQ (N/OFQ)

Compound Description: Nociceptin/Orphanin FQ (N/OFQ) is a naturally occurring peptide and the endogenous ligand for the nociceptin/orphanin FQ peptide receptor (NOP). [] N/OFQ is involved in various physiological functions, including feeding behavior, mood regulation, stress responses, and addiction. [, ]

Relevance: LY2940094 acts as a potent and selective antagonist of the NOP receptor, effectively blocking the actions of N/OFQ. [, ] By antagonizing NOP receptors, LY2940094 aims to counteract the effects of N/OFQ and demonstrate therapeutic potential in conditions like obesity, eating disorders, depression, and alcohol addiction. [, , , ]

Ro 64-6198

Compound Description: Ro 64-6198 is a potent and selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP). [] It is commonly used as a pharmacological tool to investigate the effects of NOP receptor activation.

Relevance: Ro 64-6198 has been used in studies to further confirm the mechanism of action of LY2940094. For example, pretreatment with Ro 64-6198 effectively blocked the effects of LY2940094 on synaptic activity in the ventrolateral periaqueductal gray (vlPAG), confirming that LY2940094 exerts its antidepressant-like effects via antagonism of the NOP receptor. []

SB-612111

Compound Description: SB-612111 is a well-characterized and widely used selective antagonist of the NOP receptor. [] It is considered a standard NOP antagonist and is frequently employed in research to investigate the pharmacological effects of NOP receptor blockade.

Relevance: LY2940094 has been systematically compared with SB-612111 in various in vitro assays. Studies consistently demonstrate that LY2940094 exhibits higher potency than SB-612111 as a pure and selective antagonist at both human recombinant and murine native NOP receptors. [] This higher potency positions LY2940094 as a promising candidate for clinical development.

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. It exerts its therapeutic effects by increasing serotonin levels in the brain. []

Relevance: Studies have investigated the potential synergistic effects of combining LY2940094 with existing antidepressants like fluoxetine. Results showed that LY2940094 augmented the behavioral effects of fluoxetine in preclinical models of depression without affecting target occupancies (NOP and serotonin reuptake transporter [SERT]). [] This suggests a potential for combination therapy with LY2940094 and SSRIs to enhance antidepressant efficacy.

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)

Compound Description: CNQX is a selective antagonist of AMPA-type glutamate receptors. []

Relevance: CNQX was utilized in studies exploring the mechanism of action of LY2940094 in the vlPAG. Intra-vlPAG pretreatment with CNQX reversed both systemic and local LY2940094-mediated antidepressant-like behavioral effects, suggesting that LY2940094's actions in the vlPAG involve modulation of glutamatergic neurotransmission. []

Source and Classification

LY2940094 was developed by Eli Lilly and Company as part of their research into opioid receptor pharmacology. It is classified as a small molecule drug with high potency and selectivity for the NOP receptor, showing minimal affinity for other opioid receptors such as mu, kappa, or delta receptors . This specificity is crucial for minimizing side effects commonly associated with broader opioid receptor antagonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2940094 involves several key steps that utilize standard organic chemistry techniques. The compound is typically synthesized through a series of reactions that include:

  1. Formation of Key Intermediates: Initial steps often involve the creation of cyclic peptide structures that serve as precursors.
  2. Deprotection and Cyclization: Selective deprotection of side chains followed by cyclization under mild acidic conditions to form the final structure .
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing.

The detailed synthetic pathway typically includes various protective group strategies to control reactivity at different functional sites on the molecule.

Molecular Structure Analysis

Structure and Data

LY2940094 has a complex molecular structure characterized by its cyclic peptide framework. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. The structure features:

  • Cyclic Peptide Backbone: This contributes to its conformational rigidity and enhances binding affinity to the NOP receptor.
  • Functional Groups: Various functional groups are strategically placed to facilitate interactions with the receptor, including hydrogen bond donors and acceptors.

The three-dimensional conformation of LY2940094 allows it to effectively fit into the binding pocket of the NOP receptor, which is crucial for its antagonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

LY2940094 participates in specific chemical reactions primarily related to its interactions with biological targets rather than traditional organic reactions. Its primary reaction mechanism involves:

  • Binding to NOP Receptors: The compound competes with endogenous ligands for binding sites on the NOP receptor, effectively blocking their action.
  • Signal Transduction Modulation: By inhibiting NOP receptor activity, LY2940094 alters downstream signaling pathways associated with pain perception, mood regulation, and addictive behaviors.

These interactions have been studied extensively in vitro and in vivo using various animal models to elucidate its pharmacological profile .

Mechanism of Action

Process and Data

The mechanism of action of LY2940094 centers around its role as an antagonist at the nociceptin/orphanin FQ receptor. Upon administration:

  1. Receptor Blockade: LY2940094 binds to the NOP receptor without activating it, preventing nociceptin from exerting its effects.
  2. Physiological Effects: This blockade leads to modulation in neurotransmitter release, impacting mood and anxiety levels, which are particularly relevant in models of depression and addiction.

Research indicates that this antagonism can lead to antidepressant-like effects in preclinical models, supporting its potential use in treating major depressive disorder .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: LY2940094 demonstrates stability under physiological conditions but should be stored away from light and moisture.
  • pH Sensitivity: Its solubility can be affected by pH changes, which may influence its bioavailability.

Relevant data indicate that LY2940094 maintains its activity across a range of pH levels typical for biological environments .

Applications

Scientific Uses

LY2940094 has several promising applications in scientific research:

  1. Antidepressant Research: Investigated for its potential to alleviate symptoms of major depressive disorder through NOP receptor antagonism.
  2. Addiction Studies: Evaluated in models of alcohol dependence and substance use disorders due to its ability to modulate reward pathways.
  3. Neuroprotective Effects: Recent studies suggest that LY2940094 may promote oligodendrocyte differentiation and myelination, indicating potential applications in neurodegenerative diseases .
Introduction

Neurobiological Significance of the Nociceptin/Orphanin FQ Receptor (NOPR) System

The nociceptin/orphanin FQ peptide receptor (NOPR) is a class A G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, kappa) but exhibits distinct functional and ligand-binding characteristics [1] [10]. Unlike traditional opioid receptors, NOPR is activated by the endogenous ligand nociceptin/orphanin FQ (N/OFQ), a 17-amino-acid peptide that modulates diverse neural processes including stress response, emotional valence, reward processing, and neurodevelopment [2] [10]. NOPR is densely expressed in corticolimbic regions (prefrontal cortex, amygdala, hippocampus) and mesolimbic dopamine pathways, positioning it as a critical regulator of affective states and motivated behaviors [3] [10].

Table 1: Neurobiological Functions Modulated by the N/OFQ-NOPR System

Neural ProcessEffect of N/OFQ ActivationKey Brain Regions
Stress ResponseEnhanced HPA axis activityHypothalamus, Amygdala
Reward ProcessingInhibition of dopamine releaseVentral Tegmental Area, Nucleus Accumbens
Emotional ValencePromotion of anxiety-like statesPrefrontal Cortex, Amygdala
NeurodevelopmentRegulation of oligodendrocyte differentiationSubcortical White Matter

Preclinical evidence indicates that N/OFQ signaling exerts inhibitory control over monoaminergic neurotransmission. Microdialysis studies demonstrate that NOPR activation suppresses stress-induced norepinephrine release in the prefrontal cortex and dopamine efflux in the nucleus accumbens—effects reversed by NOPR antagonists [10]. Elevated N/OFQ levels observed in human patients with major depressive disorder (MDD) further implicate dysregulated NOPR signaling in mood pathology [10].

LY2940094 in the Context of Opioid Receptor Pharmacology and Neurotherapeutics

LY2940094 (chemical name: (2-(4-((2'-chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)methanol) is a synthetic organic compound with potent and selective NOPR antagonism [1] [6]. Its molecular weight is 480.96 g/mol (C₂₂H₂₃ClF₂N₄O₂S), featuring hydrogen bond acceptors (5), hydrogen bond donors (1), and moderate lipophilicity (XLogP=2.16) consistent with blood-brain barrier penetration [1].

Table 2: Pharmacodynamic Profile of LY2940094

ParameterValueMethodSignificance
NOPR Binding Affinity (Ki)0.105 nMRadioligand bindingSubnanomolar potency at human NOPR
Functional Antagonism (Kb)0.166 nMGTPγS assayPure antagonist efficacy
Selectivity vs. Classical Opioid Receptors>1,000-foldFunctional assaysNo significant activity at MOR/KOR/DOR
Oral BioavailabilityHighPreclinical PK studiesSuitable for daily dosing

LY2940094 exhibits >1,000-fold selectivity for NOPR over classical opioid receptors, distinguishing it from non-selective opioid modulators [6] [7]. Oral administration achieves dose-dependent receptor occupancy exceeding 80% in primate brains, with functional effects persisting >24 hours post-dose [10]. This pharmacokinetic profile supports translational applications in chronic neuropsychiatric conditions.

Mechanistic Basis of Action

As a competitive antagonist, LY2940094 binds the orthosteric site of NOPR, preventing constitutive and N/OFQ-induced receptor activation. This inhibits NOPR-mediated Gαi/o protein signaling, thereby increasing intracellular cAMP accumulation—a mechanism contrasting with classical opioid receptor antagonists [1] [7]. In alcohol-preferring (P) rats, LY2940094 (10–30 mg/kg orally) suppresses ethanol self-administration and attenuates ethanol-induced dopamine release in the nucleus accumbens, demonstrating functional reversal of NOPR-mediated reward inhibition [3] [6].

Translational Therapeutic Effects

LY2940094 demonstrates efficacy across multiple behavioral domains:

  • Alcohol Use Disorders: Reduces progressive-ratio operant responding for ethanol and blocks stress-induced reinstatement of ethanol seeking in genetically predisposed rats [3].
  • Depression: Produces antidepressant-like effects in rodent forced swim tests and increases recognition of positive emotional stimuli in MDD patients within one week of treatment [10].
  • Neuroplasticity: Restores stress-impaired hippocampal neurogenesis in mice without altering baseline neurogenic rates [9].

Rationale for Targeting NOPR in Neurodevelopmental and Neuropsychiatric Disorders

Remyelination Potential in Demyelinating Pathologies

A groundbreaking discovery revealed that LY2940094 enhances oligodendrocyte progenitor cell (OPC) differentiation and remyelination in vitro and in vivo—effects independent of NOPR blockade [2] [4]. In murine models, LY2940094 (10 μM) upregulated transcription factors ID4 and myelin regulatory factor (Myrf), critical regulators of oligodendrocyte maturation. This promoted functional recovery in demyelinated lesions, suggesting potential applications in multiple sclerosis and related disorders.

Table 3: Effects of LY2940094 on Myelin Repair Pathways

Experimental ModelKey FindingProposed Mechanism
Primary OPC culturesIncreased mature oligodendrocyte countsUpregulation of Myrf and downregulation of ID4
DRG neuron-OPC coculturesEnhanced myelination indexNOPR-independent modulation of differentiation genes
Murine demyelination modelsAccelerated remyelinationRestoration of oligodendrocyte lineage progression

Dysregulated Stress Circuitry in Affective Disorders

Chronic stress induces maladaptive N/OFQ upregulation in corticolimbic circuits, contributing to monoamine depletion and neuroendocrine dysregulation observed in depression [10]. LY2940094 normalizes stress-induced neurochemical deficits:

  • Reverses N/OFQ-mediated inhibition of serotonin release in the dorsal raphe
  • Restores stress-impaired noradrenaline efflux in the prefrontal cortex
  • Attenuates HPA axis hyperactivity without altering baseline cortisol levels

These effects align with the "monoamine restoration" hypothesis of antidepressant efficacy but engage a distinct molecular target compared to conventional monoamine reuptake inhibitors.

Clinical Proof-of-Concept Evidence

An 8-week placebo-controlled trial in MDD patients demonstrated that LY2940094 (40 mg/day) significantly improved GRID-Hamilton Depression Rating Scale scores versus placebo (probability of superiority=82.9%), though predefined efficacy thresholds (88%) were unmet [10]. Notably, early enhancement of positive emotional processing—a biomarker of antidepressant response—was observed at week 1, preceding mood symptom improvement. This aligns with preclinical data suggesting rapid neurochemical effects distinct from conventional antidepressants.

Table 4: Clinical and Preclinical Evidence Supporting Therapeutic Applications

Disorder CategoryPreclinical ModelsClinical Evidence
Alcohol Use DisorderReduced ethanol self-administration in P/msP ratsPhase II trials (unpublished)
Major Depressive DisorderAntidepressant-like effects in rodent FSTPositive signal in Phase II MDD trial
Demyelinating DiseasesEnhanced remyelination in murine modelsNone to date

Properties

CAS Number

1307245-86-8

Product Name

LY2940094

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol

Molecular Formula

C22H23ClF2N4O2S

Molecular Weight

481.0 g/mol

InChI

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3

InChI Key

NKQHBJNRBKHUQR-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO

Solubility

Soluble in DMSO

Synonyms

LY-2940094; LY 2940094; LY2940094

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.